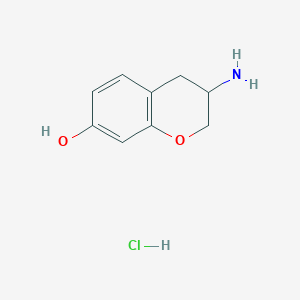

3-Amino-3,4-dihydro-2H-chromen-7-ol;hydrochloride

Description

3-Amino-3,4-dihydro-2H-chromen-7-ol hydrochloride is a bicyclic organic compound featuring a chromen (benzopyran) scaffold with an amino group at position 3 and a hydroxyl group at position 7, protonated as a hydrochloride salt. This structure confers unique physicochemical properties, including enhanced solubility in polar solvents due to the ionic nature of the hydrochloride salt. The compound is synthesized via multistep reactions involving cyclization and functional group transformations, as exemplified by methods involving hydroxylamine hydrochloride and catalytic hydrogenation . Its applications span medicinal chemistry, particularly in targeting neurotransmitter receptors, as suggested by structural analogs with dopaminergic activity .

Properties

IUPAC Name |

3-amino-3,4-dihydro-2H-chromen-7-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2.ClH/c10-7-3-6-1-2-8(11)4-9(6)12-5-7;/h1-2,4,7,11H,3,5,10H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOGYIXCYXBXAAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(COC2=C1C=CC(=C2)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-3,4-dihydro-2H-chromen-7-ol;hydrochloride typically involves the following steps:

Starting Materials: The synthesis often begins with resorcinol and diethylamine, which react together to form the phenoxide anion and electrophilic diethylamine.

Reaction Conditions: The reaction is usually carried out in the presence of a catalyst such as sodium carbonate in ethanol. The reaction mixture is heated to facilitate the formation of the desired compound.

Purification: The crude product is purified through recrystallization or other suitable purification techniques to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the production of 3-Amino-3,4-dihydro-2H-chromen-7-ol;hydrochloride may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amino group at the 3-position undergoes nucleophilic substitution under acidic or basic conditions. Key findings include:

-

Reactivity with Anthranilic Acid : In acetic acid, the compound reacts with anthranilic acid derivatives to form quinazolin-2-yl-substituted chromenones via intermediate 2-(arylimino)-2H-chromenes . This proceeds through a dual mechanism involving iminolactone ring opening and subsequent cyclization (Scheme 1) .

-

Solvent Influence : Reactions in aprotic solvents (e.g., DMF, DMSO) favor dehydration to form 2-oxo-2H-chromene-3-carbonitriles, whereas aqueous acidic media promote hydrolysis to carboxamides .

Table 1: Reaction Conditions for Substitutions

| Reaction Type | Solvent | Catalyst/Base | Yield (%) | Reference |

|---|---|---|---|---|

| Quinazolinyl formation | 80% Acetic acid | None | 70–85 | |

| Carbonitrile synthesis | DMF | Base (e.g., K₂CO₃) | 65–78 |

Condensation with Heterocycles

The amino group participates in condensation reactions to form fused heterocyclic systems:

-

Imidazole Derivatives : Reacts with 2-aminoethanethiol hydrochloride in acidic conditions to yield 4-(2-aminoethyl)-3-(chromen-3-yl)-1H-imidazole-2-thione derivatives . These reactions are stereospecific, with configurations confirmed via X-ray crystallography .

-

Mechanistic Pathway : The hydrochloride salt facilitates protonation of the amino group, enhancing electrophilicity for nucleophilic attack by sulfur-containing reagents .

Rearrangement Reactions

The compound undergoes structural rearrangements under specific conditions:

-

Neber Rearrangement : In basic media, oxime tosylate intermediates derived from 3-aminoflavanones rearrange to α-aminoketones, forming condensed O,N-heterocycles (e.g., morpholine- or pyrrole-fused chromans) .

-

Key Step : Base-catalyzed ring-opening of a 2H-azirine intermediate, followed by intramolecular cyclization .

Acetylation and Esterification

The hydroxyl group at the 7-position is amenable to derivatization:

-

Acetylation : Treatment with acetyl chloride in ethanol under reflux yields 7-acetoxy derivatives, preserving the amino group’s reactivity .

-

Esterification : Reacts with ethyl malonate in the presence of piperidine to form coumarin-3-carboxylates, a precursor for bioactive molecules .

Table 2: Optimization of Esterification Conditions

| Condition | Solvent | Catalyst | Time (h) | Yield (%) |

|---|---|---|---|---|

| Conventional reflux | Ethanol | Piperidine | 15 | 67–83 |

| Microwave-assisted | MeCN | None | 0.08 | 90–95 |

Mechanistic Insights

-

Serotonin Receptor Binding : The compound’s amino and hydroxyl groups enable hydrogen bonding with 5-HT1A/7 receptors, correlating with its neuroactivity .

-

Acid-Base Behavior : Protonation of the amino group in HCl enhances solubility and stabilizes intermediates during electrophilic substitutions .

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a subject of interest in medicinal chemistry.

Anticancer Activity

Research indicates that derivatives of chromenes, including 3-amino-3,4-dihydro-2H-chromen-7-ol; hydrochloride, show significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that certain chromone derivatives induce apoptosis in breast and lung cancer cells while exhibiting selectivity for specific carbonic anhydrase isoforms, which are implicated in cancer progression .

Table 1: Anticancer Activity of Chromene Derivatives

| Compound | Cancer Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| 14b | MCF-7 | < 1 | Induces apoptosis |

| 17 | HCT-116 | < 1 | DNA fragmentation |

| 19 | HepG2 | < 1 | Inhibits tubulin polymerization |

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Several studies report that chromene derivatives exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria. This is attributed to their ability to disrupt bacterial cell membranes and inhibit key metabolic pathways .

Synthetic Methodologies

The synthesis of 3-amino-3,4-dihydro-2H-chromen-7-ol; hydrochloride can be achieved through various methodologies, often involving multi-component reactions that yield high purity and yield.

One-Pot Synthesis

Recent advancements have introduced one-pot synthesis techniques that simplify the production process while maintaining efficiency. For instance, the reaction of acetylcoumarin with thiosemicarbazide under ultrasonic irradiation has been shown to produce derivatives with high yields .

Table 2: Synthetic Routes for Chromene Derivatives

| Method | Reactants | Conditions | Yield (%) |

|---|---|---|---|

| One-Pot Ultrasonication | Acetylcoumarin + Thiosemicarbazide | Ethanol, 50°C | 72 |

| Microwave-Assisted | Aromatic aldehyde + Malononitrile + Dimethylaminophenol | Ethanolic solution | >80 |

Therapeutic Potential

Given its biological activities, 3-amino-3,4-dihydro-2H-chromen-7-ol; hydrochloride shows promise as a lead compound in drug development.

Cancer Therapy

The selective cytotoxicity observed in various cancer cell lines positions this compound as a potential candidate for further development into anticancer therapies. Its ability to induce apoptosis selectively makes it a valuable asset in targeting tumor cells while sparing normal cells .

Antimicrobial Agents

With rising antibiotic resistance, the search for new antimicrobial agents is critical. The demonstrated efficacy of chromene derivatives against pathogens suggests their potential role as new antibiotics or adjunct therapies in infectious disease management .

Mechanism of Action

The mechanism by which 3-Amino-3,4-dihydro-2H-chromen-7-ol;hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. For example, its anticoagulant activity may be attributed to the inhibition of certain enzymes involved in blood clotting. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Chromen/Benzopyran Scaffolds

- 4-Aminomethyl-7-methoxy-chromen-2-one Hydrochloride Structure: Differs by a methoxy group at position 7 and a ketone at position 2. Synthesis: Derived from bromomethyl coumarin intermediates via hexamethylenetetramine substitution and HCl hydrolysis . Key Data:

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₂ClNO₃ |

| Molecular Weight | 253.67 g/mol |

| ¹H-NMR (DMSO-d₆) | δ 3.87 (OCH₃), δ 4.35 (CH₂-N) |

- 3-Amino-3,4-dihydro-2H-[1]benzopyran-4-one Hydrochloride Structure: Contains a ketone at position 4 instead of a hydroxyl group. Synthesis: Produced via oxime formation from 3,4-dihydro-2H-benzopyran-4-one using hydroxylamine hydrochloride . Pharmacological Relevance: Demonstrates partial selectivity for dopamine D2-like receptors .

Dihydroquinolinone Derivatives

- (3S)-3-Amino-3,4-dihydroquinolin-2(1H)-one Hydrochloride Structure: Quinolinone core with an amino group at position 3. Key Data:

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₁ClN₂O |

| Molecular Weight | 198.65 g/mol |

| CAS Number | 52851-41-9 |

- Applications : Explored in CNS drug development due to structural similarity to neurotransmitter modulators .

Coumarin-Based Analogues

- (S)-3-Amino-6,7-dihydroxyhydrocoumarin Hydrochloride Structure: Features additional hydroxyl groups at positions 6 and 5. Key Data:

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₀ClNO₄ |

| Molecular Weight | 231.63 g/mol |

| Solubility | DMSO-compatible |

Biological Activity

3-Amino-3,4-dihydro-2H-chromen-7-ol; hydrochloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article will explore its biological properties, including antimicrobial, anticancer, anti-inflammatory, and antioxidant effects, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of chromenes, which are known for their broad range of biological activities. The presence of the amino group and the dihydrochromene structure contributes to its reactivity and interaction with various biological targets.

1. Antimicrobial Activity

Research indicates that 3-amino-3,4-dihydro-2H-chromen-7-ol exhibits significant antimicrobial properties. In a study assessing its effectiveness against various bacterial strains, it demonstrated notable Minimum Inhibitory Concentration (MIC) values:

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 12.4 |

| Bacillus cereus | 16.4 |

| Escherichia coli | 16.5 |

| Klebsiella pneumoniae | 16.1 |

These results suggest that the compound could be a potential candidate for developing new antimicrobial agents .

2. Anticancer Activity

The anticancer potential of 3-amino-3,4-dihydro-2H-chromen-7-ol has been evaluated in various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The cytotoxic effects were assessed using the MTT assay, revealing selective growth inhibition:

| Compound No. | MCF-7 Growth Inhibition (%) | HCT-116 Growth Inhibition (%) |

|---|---|---|

| 1 | 93.5 | 100 |

| 2 | 58.6 | 85.3 |

| 3 | 71.6 | 81.3 |

The mechanism of action appears to involve inducing apoptosis and cell cycle arrest by modulating key regulatory proteins such as P53 and Bcl-2 .

3. Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. In vitro studies showed that it could inhibit pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases . The anti-inflammatory activity was compared with standard drugs like dexamethasone, revealing a promising profile.

4. Antioxidant Activity

The antioxidant capacity of 3-amino-3,4-dihydro-2H-chromen-7-ol is attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways. This property is crucial in preventing cellular damage associated with various diseases .

The biological effects of this compound are primarily mediated through its interaction with specific molecular targets:

- Enzyme Inhibition : It can inhibit enzymes involved in inflammatory pathways.

- Receptor Interaction : The compound may interact with cellular receptors that regulate apoptosis and cell proliferation.

These interactions lead to the modulation of signaling pathways that are critical for maintaining cellular homeostasis.

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

- Study on Anticancer Effects : A recent investigation demonstrated that derivatives of chromen compounds, including 3-amino-3,4-dihydro-2H-chromen-7-ol, showed significant cytotoxicity against multiple cancer cell lines through DNA fragmentation and apoptosis induction .

- Antimicrobial Efficacy : Another study evaluated the antimicrobial effects against Gram-positive and Gram-negative bacteria, confirming its effectiveness compared to standard antibiotics .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Amino-3,4-dihydro-2H-chromen-7-ol;hydrochloride, and how can reaction conditions be optimized to minimize side products?

- Methodology : Synthesis typically involves multi-step organic reactions starting from chromene precursors. Key steps include cyclization, amination, and salt formation. Reagents such as acids or bases are used to facilitate proton transfer, while solvents like ethanol or DMF optimize reaction efficiency. Advanced purification techniques (e.g., column chromatography or recrystallization) are critical to isolate the hydrochloride salt with high purity .

- Optimization : Kinetic studies (e.g., varying temperature, pH, or catalyst loading) can identify conditions that suppress side reactions like over-oxidation or undesired substitutions. Monitoring via TLC or HPLC ensures intermediate stability .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the purity and structure of 3-Amino-3,4-dihydro-2H-chromen-7-ol;hydrochloride?

- Spectroscopy :

- NMR : 1H/13C NMR confirms the chromen backbone and amine/hydroxyl proton environments. Deuterated solvents (e.g., DMSO-d6) resolve exchangeable protons .

- IR : Identifies functional groups (e.g., -NH2 at ~3300 cm⁻¹, -OH at ~3500 cm⁻¹) and validates salt formation via HCl absorption bands .

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity, while mass spectrometry (ESI-MS) confirms molecular weight .

Q. How does the hydrochloride salt form enhance the compound’s physicochemical properties for research applications?

- The hydrochloride salt improves aqueous solubility, facilitating biological assays (e.g., in vitro cytotoxicity or enzyme inhibition studies). Enhanced stability under ambient conditions also ensures reproducibility in long-term experiments .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in substitution or oxidation reactions?

- Substitution : The amine group acts as a nucleophile, participating in SN2 reactions with alkyl halides. Steric hindrance from the chromen ring may slow kinetics, requiring polar aprotic solvents (e.g., DMF) to stabilize transition states .

- Oxidation : The hydroxyl group on the chromen ring can form ketones under strong oxidizing agents (e.g., KMnO4). Computational studies (DFT) predict activation barriers, guiding reagent selection .

Q. How do structural modifications (e.g., halogenation or ring expansion) influence the compound’s interaction with biological targets such as GPCRs or kinases?

- Rational Design : Introducing electron-withdrawing groups (e.g., Cl) to the aromatic ring increases binding affinity to hydrophobic enzyme pockets. Docking simulations (AutoDock Vina) validate interactions with kinase ATP-binding sites .

- Experimental Validation : Radioligand binding assays (using tritiated analogs) quantify affinity, while mutagenesis studies identify critical amino acid residues in target proteins .

Q. What strategies resolve contradictions in reported bioactivity data across different studies?

- Data Harmonization : Cross-validate assays using standardized protocols (e.g., NIH/NCATS guidelines). Control for variables like solvent (DMSO vs. saline) or cell line (HEK293 vs. HeLa) .

- Meta-Analysis : Systematic reviews of IC50 values across literature identify outliers, which may arise from impurities (>95% purity required for reliable data) .

Q. Which computational modeling approaches are recommended to predict the compound’s pharmacokinetic properties (e.g., logP, bioavailability)?

- In Silico Tools : Use SwissADME to estimate logP (~2.5–3.0) and BBB permeability. Molecular dynamics simulations (GROMACS) model membrane diffusion rates .

- Validation : Compare predictions with in vivo murine studies measuring plasma half-life and metabolite profiles via LC-MS .

Data Contradictions and Resolution

| Reported Issue | Resolution Strategy | Reference |

|---|---|---|

| Discrepant solubility in aqueous buffers | Standardize pH (e.g., PBS pH 7.4) and use sonication for dispersion | |

| Variable IC50 values in kinase assays | Validate against a reference inhibitor (e.g., staurosporine) and ensure ATP concentration uniformity |

Key Research Gaps and Future Directions

- Synthetic Chemistry : Develop enantioselective routes for chiral analogs using asymmetric catalysis (e.g., Jacobsen’s catalyst) .

- Biological Studies : Investigate off-target effects via proteome-wide affinity profiling (thermal shift assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.